7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
Brand Name: Vulcanchem
CAS No.: 1909324-91-9
VCID: VC6748811
InChI: InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
SMILES: C1CN2C(=C(C=N2)I)N1
Molecular Formula: C5H6IN3
Molecular Weight: 235.028

7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole

CAS No.: 1909324-91-9

Cat. No.: VC6748811

Molecular Formula: C5H6IN3

Molecular Weight: 235.028

* For research use only. Not for human or veterinary use.

7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole - 1909324-91-9

Specification

CAS No. 1909324-91-9
Molecular Formula C5H6IN3
Molecular Weight 235.028
IUPAC Name 7-iodo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
Standard InChI Key RKXGRNFCLSOQKL-UHFFFAOYSA-N
SMILES C1CN2C(=C(C=N2)I)N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS: 1909324-91-9) belongs to the class of bicyclic heteroaromatic compounds, featuring a pyrazolo[1,5-a]imidazole scaffold substituted with an iodine atom at the 7-position . Its molecular formula is C5H6IN3\text{C}_5\text{H}_6\text{IN}_3, with a molecular weight of 235 Da . The SMILES notation C1CN2C(=C(C=N2)I)N1 and InChI key InChI=1S/C5H6IN3/c unambiguously define its connectivity, highlighting the fused bicyclic system and iodine placement .

Tautomeric and Electronic Properties

The imidazole moiety within the structure exhibits tautomerism, where the hydrogen atom can reside on either of the two nitrogen atoms, leading to resonance stabilization . This tautomeric flexibility, combined with the electron-withdrawing iodine substituent, influences the compound’s reactivity and interaction potential in catalytic or binding environments . The dipole moment of the core imidazole ring (3.61 D) suggests significant polarity, enhancing solubility in polar solvents like water .

Synthesis and Functionalization

Historical Context and General Methods

While no direct synthesis route for 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole is documented in the provided sources, its structure aligns with known strategies for iodinating imidazole derivatives. Classical imidazole synthesis, as pioneered by Heinrich Debus, involves condensing glyoxal and formaldehyde in ammonia . Modern approaches to introducing iodine typically employ electrophilic iodination using reagents such as I2\text{I}_2 or Niodosuccinimide\text{N}-iodosuccinimide, often directed by the electron-rich regions of the heterocycle .

Challenges in Functionalization

Physicochemical Properties

The compound’s physicochemical profile, as reported by commercial suppliers, is summarized below:

PropertyValue
Molecular Weight235 Da
LogP0.72
Polar Surface Area30 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0
Heavy Atoms9
Rings2

Table 1: Key physicochemical properties of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole .

The low LogP value indicates moderate hydrophilicity, likely due to the polar imidazole ring and iodine’s inductive effects. The absence of rotatable bonds suggests conformational rigidity, which may favor target binding selectivity in biological systems .

Applications in Medicinal Chemistry

Role as a Building Block

Though direct biological data for this compound are absent in the provided sources, its structural similarity to histidine and other imidazole-containing pharmacophores implies potential utility in drug discovery . For example, imidazole derivatives are prevalent in antifungal agents (e.g., ketoconazole), proton pump inhibitors (e.g., omeprazole), and kinase inhibitors . The iodine atom could serve as a handle for radioisotope labeling (e.g., 125I^{125}\text{I}) in tracer studies or as a heavy atom for crystallography .

Case Study: Histidine Mimetics

The imidazole ring’s ability to participate in acid-base catalysis and hydrogen bonding mirrors the functionality of histidine residues in enzymatic active sites . By incorporating this scaffold into protease or hydrolase inhibitors, researchers could exploit these interactions to enhance binding affinity .

SupplierPurityPack SizePrice (USD)Lead Time
Enamine US95%100 mg3772 days
SIA Enamine95%5 g3,1473 days
A2B Chem95%2.5 g4,37812 days

Table 2: Commercial availability and pricing data .

The compound is predominantly supplied by Enamine subsidiaries, with costs scaling nonlinearly due to synthesis complexity at larger scales . Researchers requiring bulk quantities (>10 g) must request custom quotes, as standard listings cap at 10 g .

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